molecular formula C20H21F3N2O4 B2377831 N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1788678-20-5

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2377831
CAS No.: 1788678-20-5
M. Wt: 410.393
InChI Key: BYCFOFJMAAAELR-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of hydroxy, phenyl, and trifluoromethoxy groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethoxy reagent.

    Oxalamide Formation: The final step involves the coupling of the hydroxy-phenylpentyl intermediate with the trifluoromethoxy-substituted phenylamine in the presence of an oxalyl chloride reagent to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the oxalamide linkage produces amines.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide
  • N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of both the oxalamide linkage and the trifluoromethoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-8-6-16(7-9-17)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCFOFJMAAAELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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